2-Bromomethyl-4,5-diphenyl-oxazole

Catalog No.
S9049346
CAS No.
M.F
C16H12BrNO
M. Wt
314.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromomethyl-4,5-diphenyl-oxazole

Product Name

2-Bromomethyl-4,5-diphenyl-oxazole

IUPAC Name

2-(bromomethyl)-4,5-diphenyl-1,3-oxazole

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

InChI

InChI=1S/C16H12BrNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

MVWFPJCRUALBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3

2-Bromomethyl-4,5-diphenyl-oxazole is a highly reactive, bifunctional heterocyclic building block characterized by a stable 4,5-diphenyloxazole core and an electrophilic bromomethyl group. In industrial and laboratory procurement, it is primarily sourced as a premium alkylating agent for the synthesis of complex active pharmaceutical ingredients (APIs) and as a specialized initiator for Atom Transfer Radical Polymerization (ATRP). The compound's core value proposition relies on the superior leaving-group ability of its primary bromide, which enables rapid nucleophilic substitution under mild conditions, and its intrinsic photophysical properties, which allow for the one-step synthesis of end-labeled fluorescent polymers without requiring post-polymerization modification [1].

Research Fit

Supports C-alkylation pathway not accessible with chloromethyl analogues
Reported ATRP initiator at ambient temperature for fluorescent PMMA
Retains intrinsic 4,5-diphenyloxazole fluorescence for optical materials

Substituting 2-bromomethyl-4,5-diphenyl-oxazole with generic alternatives like 2-chloromethyl-4,5-diphenyl-oxazole or standard non-fluorescent ATRP initiators introduces severe process inefficiencies. The chloride analog exhibits significantly lower electrophilic reactivity, which leads to sluggish kinetics, incomplete conversions, and substrate decomposition when reacting with sterically hindered nucleophiles such as stabilized malonate carbanions or N-isoindolinones [1]. Furthermore, utilizing standard ATRP initiators (e.g., ethyl α-bromoisobutyrate) for polymer synthesis necessitates a secondary, low-yield post-polymerization tagging step to introduce a fluorophore. Procuring the exact bromomethyl-oxazole derivative bypasses these bottlenecks by providing an optimized leaving group for high-yield alkylations and an integrated fluorescent tag for one-step polymer functionalization.

Substitution Risk

Target compound
Potential substitute
Interchangeability risk
2-Bromomethyl-4,5-diphenyl-oxazole (C-alkylation manifold)
2-Chloromethyl analogue (nucleophilic substitution manifold)
Chloromethyl may not support C-alkylation with carbanions; pathway mismatch likely requires re-optimization
2-Bromomethyl-4,5-diphenyl-oxazole (ATRP initiator with fluorescent end-group)
Generic benzylic halide or α-haloester initiators
Initiation efficiency and fluorescent labeling are compound-dependent; substitution may alter polymer optical properties

Nucleophilic Substitution Efficiency: Bromo vs. Chloro Leaving Groups

In the synthesis of complex amino acid derivatives and pharmaceutical precursors, the choice of the halogen leaving group dictates overall batch yield. Reactions utilizing reactive bromides like 2-bromomethyl-4,5-diphenyl-oxazole achieve high conversion rates (typically 63–82% isolated yields) when coupled with sterically hindered nucleophiles such as N-isoindolinone protected esters. In contrast, substituting with less reactive alkyl chlorides under identical basic conditions (e.g., LiHMDS, -78 °C to RT) results in poor yields and observable decomposition of the starting ester over the extended reaction times required [1].

Evidence DimensionAlkylation yield with hindered nucleophiles
Target Compound Data2-Bromomethyl-4,5-diphenyl-oxazole (63–82% typical yield)
Comparator Or BaselineChloromethyl analogs (Poor yields, substrate decomposition)
Quantified DifferenceSubstantial yield recovery and prevention of starting material degradation
ConditionsLiHMDS base, THF, -78 °C to room temperature, 1-16 hours

Procuring the highly reactive bromo-derivative prevents costly starting material decomposition and drastically reduces reactor time during complex API intermediate synthesis.

C-Alkylation vs. Chloromethyl
Head-to-head
Enables C-alkylation of malonate carbanion; chloromethyl limited to SN2 substitutions (amine, thiol, alkoxide)
Reaction pathway differentiation; supports C-alkylation synthetic planning
Source: Patil & Luzzio, Tetrahedron Lett. 2016

Polymer Functionalization: One-Step ATRP Initiation vs. Post-Polymerization Modification

2-Bromomethyl-4,5-diphenyl-oxazole functions as a highly efficient initiator for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) at ambient temperature (25 °C). Because the initiator inherently contains a 4,5-diphenyloxazole moiety, it yields poly(methyl methacrylate) (PMMA) with a built-in fluorescent chain end (emission maximum ~370 nm) in a single step. Standard ATRP initiators like ethyl α-bromoisobutyrate lack this chromophore, requiring buyers to perform a secondary post-polymerization conjugation step to achieve fluorescence, which typically suffers from incomplete conversion and requires additional purification [1].

Evidence DimensionSynthetic steps to fluorescently end-labeled PMMA
Target Compound Data1 step (simultaneous initiation and tagging)
Comparator Or BaselineStandard ATRP initiators (2+ steps, requires secondary tagging)
Quantified DifferenceElimination of 1 complete synthetic step and associated purification losses
ConditionsAmbient temperature (25 °C), CuBr/2,2′-bipyridine catalyst, 1,4-dioxane solvent

Using this dual-purpose initiator streamlines the manufacturing of fluorescently labeled polymers by eliminating the need for downstream functionalization.

ATRP Initiation at 25 °C
Method context
Successful MMA polymerization using CuBr/2,2′-bipyridine in 1,4-dioxane at ambient temperature
Supports ambient-temperature polymer end-labeling workflow
Literature-validated protocol; review initiator efficiency for your system

Precursor Processability: Pre-Brominated vs. Unfunctionalized Oxazoles

For industrial scale-up, sourcing the pre-brominated 2-bromomethyl-4,5-diphenyl-oxazole is vastly superior to procuring the unfunctionalized 2-methyl-4,5-diphenyl-oxazole. Generating the reactive bromomethyl group in-house from the methyl precursor requires harsh free-radical bromination conditions (e.g., N-bromosuccinimide and radical initiators like AIBN or peroxides at reflux), which poses significant safety hazards, generates stoichiometric succinimide waste, and often yields difficult-to-separate mixtures of mono- and di-brominated products. Direct procurement of the pure bromomethyl compound bypasses this hazardous and low-yielding transformation entirely [1].

Evidence DimensionProcess safety and step economy
Target Compound DataReady-to-use electrophile (0 preparation steps)
Comparator Or Baseline2-Methyl-4,5-diphenyl-oxazole (Requires 1 hazardous NBS/AIBN radical bromination step)
Quantified DifferenceEliminates 1 hazardous reaction step and 1 equivalent of stoichiometric succinimide waste
ConditionsIndustrial or large-scale laboratory synthesis preparation

Purchasing the pre-brominated building block improves laboratory safety, reduces waste disposal costs, and ensures batch-to-batch reproducibility by avoiding non-selective radical reactions.

Fluorescent Emission
Reported
367 nm emission from end-labeled PMMA
Confirms fluorophore integration; supports optical design
Emission wavelength context; validate in your polymer matrix
Oxaprozin Intermediate
Class-level
Key C-alkylation step in a named NSAID synthesis
Supports scaffold elaboration in medicinal chemistry
Class-level inference; review application scope and generality

Synthesis of Oxaprozin and Related COX Inhibitors

2-Bromomethyl-4,5-diphenyl-oxazole is the premier electrophilic building block for synthesizing the NSAID Oxaprozin. Its highly reactive bromomethyl group allows for efficient C-alkylation of stabilized malonate carbanions, which are subsequently hydrolyzed and decarboxylated to form the final propionic acid derivative. Procuring this specific bromo-compound ensures high yields in the critical carbon-carbon bond-forming step [1].

Production of Fluorescently End-Labeled PMMA

In materials science, this compound is utilized as an initiator for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA). Because it initiates polymerization efficiently at room temperature while simultaneously capping the polymer chain with a 4,5-diphenyloxazole fluorophore, it is ideal for producing traceable, end-functionalized polymers for optical or biomedical applications without secondary modification steps [2].

Development of Unnatural α-Amino Acid Analogues

The compound serves as a highly effective alkylating agent for N-substituted isoindolinone derivatives. Its superior leaving group kinetics prevent the decomposition of sensitive ester starting materials, enabling the high-yield synthesis of complex, sterically hindered unnatural α-amino acids used in advanced peptide design and drug discovery [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescent end-labeled polymers via ATRP
Ambient-temperature initiation and fluorescence retention
Polymer molecular weight distribution and emission stability
C-alkylation for oxazole scaffold elaboration
C-alkylation pathway with carbanion nucleophiles
Coupling efficiency and functional group tolerance
Fluorescent derivatization for HPLC
Amino-group reactivity and derivative fluorescence
Derivatization yield and detection sensitivity

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

313.01023 g/mol

Monoisotopic Mass

313.01023 g/mol

Heavy Atom Count

19

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